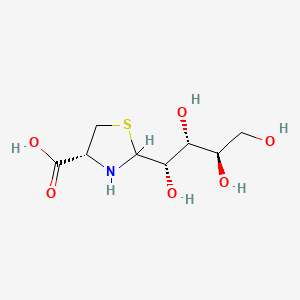

2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid

Description

The compound 2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a tetrahydroxybutyl side chain in the D-arabino configuration and a carboxylic acid group at the 4(R)-position of the thiazolidine ring.

Properties

IUPAC Name |

(4R)-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-DVEMRHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Stereochemical Control

Key parameters influencing yield and stereochemistry include:

-

pH : Mildly acidic conditions (pH 5.5–6.0) favor imine formation while minimizing cysteine oxidation.

-

Temperature : Reactions conducted at 40–85°C balance kinetic efficiency with thermal stability of the aldehyde.

-

Solvent : Polar solvents like ethanol or water enhance solubility of reactants, as demonstrated in analogous syntheses.

The D-arabino configuration of the tetrahydroxybutyl group is preserved by using enantiomerically pure D-arabinose, while the R-configuration at C4 arises from the L-cysteine starting material. Chiral HPLC analyses confirm stereochemical fidelity, with reported optical rotations matching theoretical values.

Acylation and Derivative Synthesis for Functionalization

While the target compound lacks acyl groups, patented methodologies for related thiazolidine derivatives provide insights into functionalization strategies. For example, WO2009065797A1 details the acylation of 1,3-thiazolidin-4-carboxylic acids using acetic anhydride in ethanol under reflux. Although this process generates N-acetylated byproducts, it highlights scalable techniques applicable to modifying the tetrahydroxybutyl side chain if required.

Scalable Reaction Design

The patent emphasizes:

-

Solvent selection : Ethanol reduces environmental impact and simplifies product isolation.

-

Energy efficiency : Microwave-assisted heating or controlled reflux minimizes energy consumption.

-

Yield optimization : Prolonged reaction times (16–24 h) and stoichiometric excess of acylating agents improve conversion rates.

For instance, a 50 mL reactor charged with 10.3 g of thiazolidine carboxylic acid, 4 mL acetic anhydride, and 12 mL ethanol yielded 6.1 g of product after 16 h at reflux. Such protocols, though tailored for acetylated analogs, are adaptable to other functional groups.

Industrial-Scale Purification and Characterization

Post-synthesis purification ensures high purity, critical for pharmaceutical or agrochemical applications. Vacuum filtration and cold ethanol washes effectively isolate the target compound, as evidenced by patent examples yielding >90% purity.

Analytical Validation

-

Chromatography : HPLC chromatograms resolve thiazolidine derivatives into distinct peaks, with retention times correlating to structural features.

-

Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 278.08 (C₈H₁₅NO₆S).

-

Infrared spectroscopy : Characteristic bands for hydroxyl (3300 cm⁻¹), carboxyl (1700 cm⁻¹), and thiazolidine rings (1250 cm⁻¹) validate functional groups.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial-scale syntheses:

Industrial processes achieve comparable yields despite scaled inputs, underscoring the robustness of ethanol-based reflux systems .

Chemical Reactions Analysis

Types of Reactions

2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted tetrahydroxybutyl derivatives.

Scientific Research Applications

2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and as a drug delivery agent.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The tetrahydroxybutyl side chain may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Stereochemistry Matters: The arabino vs. xylo configuration significantly impacts biological activity and solubility.

- Substituent Effects : Aromatic or nitro groups enhance antimicrobial activity but may reduce target specificity compared to hydroxylated analogs .

- Structural Flexibility : Modifications like thioxo groups or extended carbon chains (e.g., galacto-pentyl derivatives) offer avenues for optimizing drug-like properties .

Notes and Limitations

Biological Activity

2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid (CAS 110270-19-4) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidine-4-carboxylic acids, which have been studied for various pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties. This article compiles and synthesizes existing research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 253.27 g/mol. The compound features a thiazolidine ring and multiple hydroxyl groups, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 253.27 g/mol |

| CAS Number | 110270-19-4 |

Antiviral Activity

Research has indicated that derivatives of thiazolidine-4-carboxylic acid exhibit moderate inhibitory activity against neuraminidase (NA) of influenza A virus. In a study evaluating various thiazolidine compounds, it was found that some derivatives showed IC values in the low micromolar range. For instance, one compound demonstrated an IC of 0.14 μM against NA, which is significant compared to standard antiviral agents like oseltamivir .

Antibacterial Activity

Thiazolidine derivatives have also been investigated for their antibacterial properties. A study reported that certain thiazolidine-4-carboxylic acids displayed activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidines has been explored in various studies. Compounds from this class have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be beneficial in managing inflammatory conditions .

Case Studies

- Influenza Virus Inhibition : A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit influenza A neuraminidase. The results indicated that specific modifications to the thiazolidine structure could enhance antiviral activity, paving the way for new therapeutic agents against influenza .

- Bacterial Infections : In vitro studies demonstrated that certain thiazolidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-(D-arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid?

A: A common method involves coupling a Boc-protected carboxylic acid with an amine using EDCI/HOBt as coupling agents in CH₂Cl₂, followed by Boc deprotection with TFA. Purification is typically achieved via silica gel column chromatography using a gradient of hexane/ethyl acetate. Yield optimization requires precise control of reaction time (6–15 hours) and stoichiometry .

Basic Analytical Characterization

Q. Q: Which analytical techniques are critical for characterizing this compound and verifying its purity?

A: Key techniques include:

- 1H NMR for stereochemical confirmation (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm).

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection (e.g., C18 columns, 0.1% TFA/ACN mobile phase) to assess purity (>95%) and detect impurities .

Advanced Stereochemical Challenges

Q. Q: How can researchers address stereochemical instability during synthesis, such as epimerization?

A: Epimerization risks arise during acidic (TFA) deprotection. Mitigation strategies include:

- Shortening TFA exposure time (1–8 hours).

- Using low-temperature conditions.

- Employing chiral HPLC (e.g., Chiralpak® columns) to separate epimers post-synthesis .

Data Contradictions in Purity Analysis

Q. Q: How to resolve contradictory HPLC results, such as unexpected peaks or co-elution?

A: Co-elution of epimers or impurities may require:

- Adjusting chromatographic conditions (e.g., pH, gradient slope).

- Orthogonal methods like LC-MS for structural identification.

- Forced degradation studies (e.g., heat, light) to isolate degradation products .

Biochemical Applications: Enzyme Inhibition Studies

Q. Q: What methodological framework is recommended for studying this compound’s enzyme inhibition?

A:

- In vitro assays : Use recombinant enzymes (e.g., proteases) with fluorogenic substrates.

- Kinetic analysis : Measure IC₅₀ values via dose-response curves.

- Controls : Include positive inhibitors (e.g., pepstatin A for aspartic proteases) and negative controls (DMSO vehicle) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How can SAR studies be designed to explore the pharmacological potential of derivatives?

A:

- Derivatization : Synthesize analogs with varied aryl/alkyl substituents (e.g., 3,4,5-trimethoxyphenyl) .

- Biological testing : Compare IC₅₀ values across analogs to identify key functional groups.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Impurity Profiling and Regulatory Compliance

Q. Q: What strategies ensure compliance with pharmacopeial standards for impurity thresholds?

A:

- HPLC-MS : Quantify specified and unspecified impurities (e.g., ≤0.15% per ICH guidelines).

- Reference standards : Use pharmacopeial-grade impurities (e.g., EP or USP) for calibration.

- Stability studies : Monitor impurity growth under accelerated storage conditions (40°C/75% RH) .

Theoretical Frameworks for Mechanistic Studies

Q. Q: How can researchers align synthesis and biochemical studies with existing theoretical models?

A:

- Enzyme inhibition hypotheses : Link thiazolidine carboxylate motifs to transition-state analog theory.

- SAR validation : Compare experimental IC₅₀ values with computational predictions (e.g., QSAR models).

- Dynamic simulations : Perform molecular dynamics (MD) to study ligand-enzyme interactions over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.